2-Methyl-1-(2-piperidin-1-ylethyl)benzimidazole
Description
2-Methyl-1-(2-piperidin-1-ylethyl)benzimidazole is a heterocyclic compound that features both a benzimidazole and a piperidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, enhances its biological activity and makes it a valuable target for drug development.
Properties
Molecular Formula |
C15H21N3 |
|---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
2-methyl-1-(2-piperidin-1-ylethyl)benzimidazole |
InChI |
InChI=1S/C15H21N3/c1-13-16-14-7-3-4-8-15(14)18(13)12-11-17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-12H2,1H3 |
InChI Key |
QCVNIPBRUFFPEG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N1CCN3CCCCC3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCN3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-piperidin-1-ylethyl)benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using an appropriate alkyl halide to introduce the 2-methyl group.
Piperidine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-piperidin-1-ylethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Scientific Research Applications
2-Methyl-1-(2-piperidin-1-ylethyl)benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-piperidin-1-ylethyl)benzimidazole involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with neurotransmitter receptors, while the benzimidazole core can bind to various enzymes and proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole share the benzimidazole core and are known for their antiparasitic properties.
Uniqueness
2-Methyl-1-(2-piperidin-1-ylethyl)benzimidazole is unique due to the combination of the piperidine and benzimidazole moieties, which confer a distinct set of biological activities and potential therapeutic applications. This dual functionality makes it a versatile compound in drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
